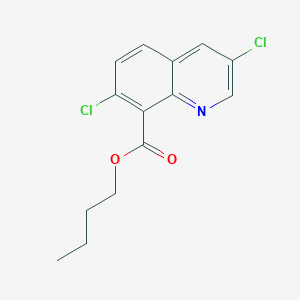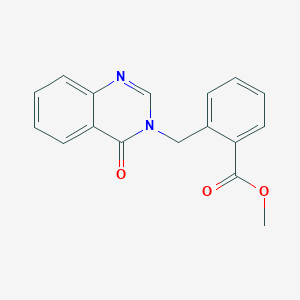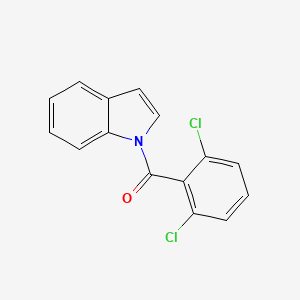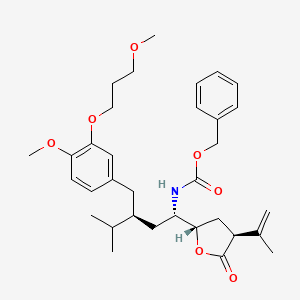
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is an organosilicon compound that combines the structural features of tetrahydroisoquinoline and triethoxysilane. This compound is of interest due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the development of hybrid materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the silane group. Common catalysts include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Silane-substituted products with various functional groups.
科学的研究の応用
2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with silica surfaces.
作用機序
The mechanism of action of 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets through the triethoxysilyl group. This group can form covalent bonds with silica surfaces, enhancing the stability and functionality of hybrid materials. In biological systems, the tetrahydroisoquinoline moiety may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
類似化合物との比較
2-Triethoxysilylazulene: Similar in structure but contains an azulene moiety instead of tetrahydroisoquinoline.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group instead of tetrahydroisoquinoline.
Uniqueness: 2-(Triethoxysilyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline and triethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
659750-06-8 |
|---|---|
分子式 |
C15H25NO3Si |
分子量 |
295.45 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl(triethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-4-17-20(18-5-2,19-6-3)16-12-11-14-9-7-8-10-15(14)13-16/h7-10H,4-6,11-13H2,1-3H3 |
InChIキー |
FDQHXUGBTSWDOI-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](N1CCC2=CC=CC=C2C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)



![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

![4-(Benzo[f]quinolin-3-yl)-N,N-dimethylaniline](/img/structure/B11834487.png)



![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)



